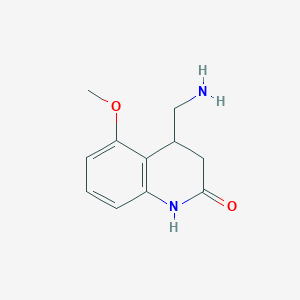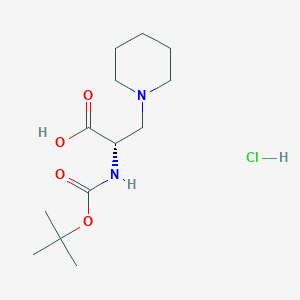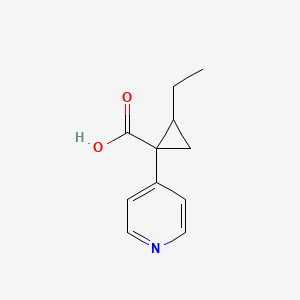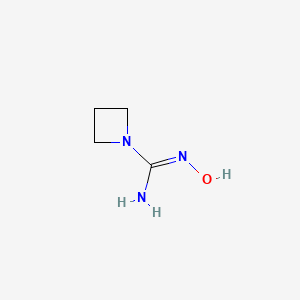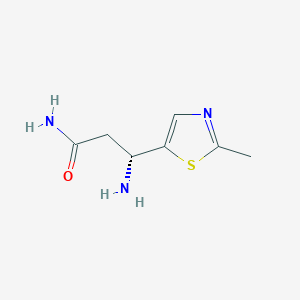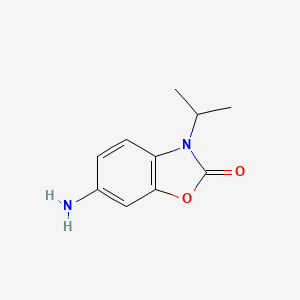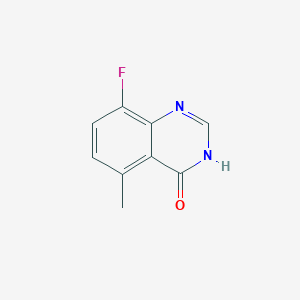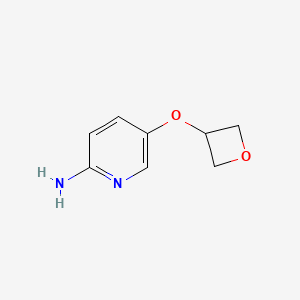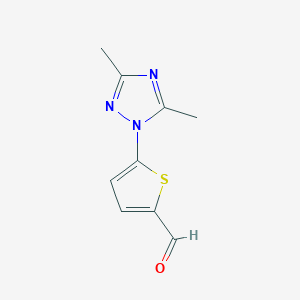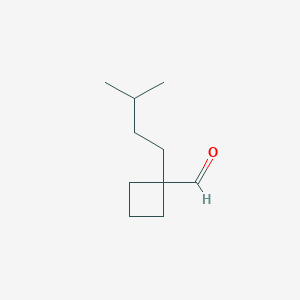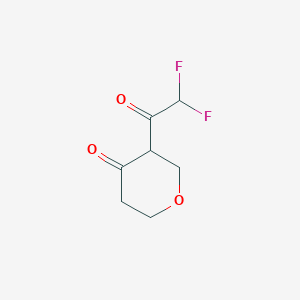
3-(2,2-Difluoroacetyl)oxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoroacetyl)oxan-4-one is a fluorinated organic compound with the molecular formula C7H8F2O3 and a molecular weight of 178.13 g/mol . This compound is characterized by the presence of a difluoroacetyl group attached to an oxan-4-one ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 3-(2,2-Difluoroacetyl)oxan-4-one typically involves the fluoroacetylation of oxan-4-one derivatives. One common method includes the reaction of oxan-4-one with difluoroacetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the difluoroacetylated product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2,2-Difluoroacetyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted oxan-4-one derivatives .
Scientific Research Applications
3-(2,2-Difluoroacetyl)oxan-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroacetyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The oxan-4-one ring structure provides additional binding interactions, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
3-(2,2-Difluoroacetyl)oxan-4-one can be compared with other fluorinated oxan-4-one derivatives, such as:
3-(2-Fluoroacetyl)oxan-4-one: This compound has a single fluorine atom in the acetyl group, resulting in different reactivity and properties.
3-(2,2,2-Trifluoroacetyl)oxan-4-one: The presence of three fluorine atoms in the acetyl group significantly alters the compound’s electronic properties and reactivity.
3-(2,2-Difluoroacetyl)tetrahydrofuran-4-one: This compound has a similar structure but with a tetrahydrofuran ring instead of an oxan-4-one ring, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of the difluoroacetyl group and the oxan-4-one ring, which imparts distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C7H8F2O3 |
|---|---|
Molecular Weight |
178.13 g/mol |
IUPAC Name |
3-(2,2-difluoroacetyl)oxan-4-one |
InChI |
InChI=1S/C7H8F2O3/c8-7(9)6(11)4-3-12-2-1-5(4)10/h4,7H,1-3H2 |
InChI Key |
JJKWGUDAERDSME-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



